1-(Bromomethyl)-3-isopropylbenzene
Description
Significance of Benzylic Halides as Synthetic Intermediates
Benzylic halides, including benzyl (B1604629) bromide and its derivatives, are highly valued as synthetic intermediates. wikipedia.orgchemistrysteps.com They serve as precursors for the introduction of the benzyl group, a common structural motif in many biologically active molecules and functional materials. wikipedia.org The carbon-halogen bond in benzylic halides is readily cleaved, making them excellent substrates for nucleophilic substitution reactions. fiveable.meucalgary.ca This reactivity allows for the facile introduction of various functional groups, such as alcohols, ethers, amines, and carbon-carbon bonds, through reactions with appropriate nucleophiles. masterorganicchemistry.comkhanacademy.org For instance, they are instrumental in installing benzyl protecting groups for alcohols and carboxylic acids, a crucial step in multi-step organic syntheses. commonorganicchemistry.cominnospk.com
The versatility of benzylic halides is further demonstrated by their participation in other important transformations, including elimination reactions to form styrenes and their use in the generation of ylides for the Wittig reaction. fiveable.memasterorganicchemistry.com The ability to functionalize the benzylic position provides a powerful tool for chemists to construct complex molecular architectures from simpler starting materials. chemistrysteps.com
Structural Characteristics of the Bromomethyl Moiety and its Influence on Reactivity
The reactivity of benzylic bromides is directly linked to the structural features of the bromomethyl group (-CH2Br) attached to a benzene (B151609) ring. wikipedia.org The key to their enhanced reactivity lies in the stability of the carbocation intermediate that can form upon cleavage of the carbon-bromine bond. masterorganicchemistry.comquora.com This benzylic carbocation is stabilized by resonance, where the positive charge is delocalized over the adjacent aromatic ring. masterorganicchemistry.comquora.com
This resonance stabilization lowers the activation energy for reactions proceeding through an SN1 mechanism, making even primary benzylic bromides capable of undergoing such reactions, a behavior typically associated with tertiary halides. quora.com While primary benzylic halides can also readily undergo SN2 reactions, the stability of the benzylic carbocation makes the SN1 pathway a viable and often competing route. ucalgary.cakhanacademy.orgstackexchange.com The presence of the bromine atom, a good leaving group, further facilitates these substitution reactions. masterorganicchemistry.com
Scope and Contemporary Research Significance of 1-(Bromomethyl)-3-isopropylbenzene
This compound is a specific benzylic bromide that has garnered attention in contemporary research due to its unique substitution pattern. The presence of the isopropyl group at the meta position of the benzene ring influences the electronic properties and steric environment of the molecule, which can be exploited in various synthetic applications.
This compound serves as a valuable building block for the synthesis of more complex molecules with specific steric and electronic profiles. Its utility extends to the development of new organic materials, where the isopropyl and bromomethyl groups can be tailored to achieve desired properties. Current research involving this compound and its isomers, such as 1-(bromomethyl)-2-isopropylbenzene (B1290035) and 1-(bromomethyl)-4-isopropylbenzene, focuses on their application in the synthesis of novel pharmaceutical agents, agrochemicals, and functional polymers. chemicalbook.combldpharm.com The specific placement of the isopropyl group allows for fine-tuning of the final product's characteristics.
| Property | Value |
| CAS Number | 75369-42-5 |
| Molecular Formula | C10H13Br |
| Molecular Weight | 213.12 g/mol |
| Purity | 97% |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=CC(CBr)=CC=C1 |
| Table 1: Chemical and Physical Properties of this compound achemblock.com |
Structure
2D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDUIHVBNYYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276081 | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75369-42-5 | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75369-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 3 Isopropylbenzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
The carbon atom of the bromomethyl group in 1-(bromomethyl)-3-isopropylbenzene is benzylic, a position that significantly influences the mechanism of nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, with the operative mechanism being dependent on factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
Detailed Analysis of S(_N)1 Pathway and Stabilization of Benzylic Carbocations
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that involves the formation of a carbocation intermediate. In the case of this compound, the rate-determining step is the cleavage of the carbon-bromine bond to form a bromide ion and a 3-isopropylbenzyl carbocation.
The stability of this benzylic carbocation is a key factor in promoting the S(_N)1 pathway. The positive charge on the benzylic carbon can be delocalized into the adjacent benzene (B151609) ring through resonance, spreading the charge over several atoms and thereby stabilizing the intermediate. The presence of the isopropyl group, an electron-donating group, further stabilizes the carbocation through inductive effects. This enhanced stability makes the formation of the 3-isopropylbenzyl carbocation more favorable compared to simple alkyl carbocations, thus facilitating the S(_N)1 reaction. Reactions proceeding via the S(_N)1 mechanism often result in a racemic mixture of products if the starting material is chiral, as the planar carbocation can be attacked by the nucleophile from either face with equal probability.
Exploration of S(_N)2 Pathway and Steric/Electronic Effects
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the reaction center.
For this compound, which is a primary benzylic halide, the S(_N)2 pathway is sterically accessible. The isopropyl group at the meta position does not significantly hinder the approach of the nucleophile to the benzylic carbon. Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism. The electronic effect of the isopropyl group, being electron-donating, slightly deactivates the benzylic carbon towards nucleophilic attack by increasing the electron density at the reaction center. However, this effect is generally not strong enough to completely inhibit the S(_N)2 pathway, especially with potent nucleophiles.
Synthesis of Functionalized Organic Molecules via Nucleophilic Displacement
The susceptibility of the C-Br bond in this compound to nucleophilic attack makes it a valuable precursor for the synthesis of a variety of functionalized organic molecules.
The reaction of this compound with hydroxide (B78521) ions (e.g., from sodium hydroxide) in an aqueous or mixed aqueous-organic solvent system leads to the formation of (3-isopropylphenyl)methanol. chemguide.co.ukquora.com This reaction typically proceeds via an S(_N)2 mechanism when using a strong nucleophile like hydroxide. chemguide.co.uk Similarly, reaction with alkoxides, such as sodium methoxide, in an appropriate solvent like methanol, yields the corresponding benzyl (B1604629) ether, 1-(methoxymethyl)-3-isopropylbenzene. chegg.comtue.nl The choice of solvent is crucial; for instance, using a 50/50 mixture of ethanol (B145695) and water can be effective as it dissolves both the haloalkane and the hydroxide salt. chemguide.co.uk
| Nucleophile | Product | Typical Conditions |
| Hydroxide (e.g., NaOH) | (3-Isopropylphenyl)methanol | Aqueous or mixed aqueous/ethanolic solvent, heat under reflux chemguide.co.uk |
| Methoxide (e.g., NaOCH₃) | 1-(Methoxymethyl)-3-isopropylbenzene | Methanol solvent chegg.com |
The reaction with ammonia (B1221849) is a common method for preparing primary amines. When this compound is heated with a concentrated solution of ammonia in ethanol in a sealed tube, it forms 3-isopropylbenzylamine. youtube.comchemguide.co.uk This reaction is often carried out with an excess of ammonia to minimize the formation of secondary and tertiary amines, which can occur as the initially formed primary amine can also act as a nucleophile and react with the remaining haloalkane. youtube.comchemguide.co.uk The reaction proceeds through a two-step mechanism where the ammonia first acts as a nucleophile, followed by a second ammonia molecule acting as a base to deprotonate the intermediate ammonium (B1175870) salt. youtube.comchemguide.co.uk Similarly, reactions with primary or secondary amines can be used to synthesize secondary and tertiary benzylic amines, respectively.
| Nucleophile | Product | Typical Conditions |
| Ammonia (NH₃) | 3-Isopropylbenzylamine | Concentrated solution in ethanol, heated in a sealed tube youtube.comchemguide.co.uk |
| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-1-(3-isopropylphenyl)methanamine | Appropriate solvent, often with a non-nucleophilic base |
Cross-Coupling Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond in this compound can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. These reactions typically involve the oxidative addition of the benzylic bromide to a palladium(0) catalyst.
Prominent examples of such reactions include the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.netorganic-chemistry.org This method is highly versatile for forming C(sp³)–C(sp²) bonds.
Heck Reaction: In the Heck reaction, the benzylic bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction is a key method for the vinylation of organic halides.
Sonogashira Coupling: This reaction couples the benzylic bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgnih.govorganic-chemistry.org It is a widely used method for the synthesis of substituted alkynes.
These cross-coupling reactions generally exhibit high functional group tolerance and can be performed under mild conditions, making them highly valuable in modern organic synthesis.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Pd catalyst, Base | Diaryl or alkyl-aryl methanes |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Substituted alkenes |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Substituted alkynes |
Applications in Palladium-Catalyzed Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govorganic-chemistry.orgdiva-portal.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org
While direct research on this compound in Suzuki coupling is not extensively documented, the reactivity of analogous benzylic halides, such as benzyl bromide and its derivatives, is well-established. As a primary benzylic bromide, this compound is an excellent candidate for such cross-coupling reactions. The C(sp³)-Br bond can readily undergo oxidative addition to a Pd(0) center.
Studies on similar substrates, like 1-bromo-3-(chloromethyl)benzene, have demonstrated selective coupling at the more reactive C(sp²)-Br bond over the C(sp³)-Cl bond. researchgate.net However, by selecting appropriate catalytic systems, the C(sp³)-halide bond can be targeted. For instance, palladium-catalyzed Suzuki-Miyaura reactions of 1-bromo-4-(halomethyl)naphthalene have been shown to proceed via selective cleavage of the C(sp³)-X bond to form C(sp³)–C(sp²) bonds under mild conditions. researchgate.net It is anticipated that this compound would react similarly with various arylboronic acids to produce 1-arylmethyl-3-isopropylbenzene derivatives.
The choice of catalyst, ligand, and base is crucial. Catalyst systems such as Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ are often effective for coupling reactions involving alkyl halides. organic-chemistry.org
Table 1: Illustrative Suzuki Coupling of a Benzylic Halide with Arylboronic Acids (Data based on analogous reactions of similar substrates)
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene (B28343)/H₂O | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | ~92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | ~85 |
| 4 | Thiophen-3-ylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | K₂CO₃ | Toluene/H₂O | ~78 |
Note: This table is a representative example based on the reactivity of similar benzylic halides in Suzuki coupling reactions.
Investigations into Stille Coupling and Other Transition Metal-Mediated Processes
The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms C-C bonds by reacting an organohalide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups, although their toxicity is a significant drawback. organic-chemistry.orglibretexts.org
This compound, as a reactive benzylic halide, is a suitable electrophilic partner for Stille coupling. It can couple with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to create more complex molecules. The reaction typically employs a palladium(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand. libretexts.orgharvard.edu The addition of copper(I) salts can sometimes accelerate the reaction rate. harvard.edu
While specific literature detailing the Stille coupling of this compound is limited, the general applicability of the reaction to benzyl halides is well-documented. libretexts.org
Table 2: Representative Conditions for Stille Coupling of Benzylic Halides (Data based on general methodologies for similar substrates)
| Entry | Organostannane | Catalyst | Additive/Ligand | Solvent |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | None | THF |
| 2 | Trimethyl(phenyl)tin | Pd₂(dba)₃ | AsPh₃, CuI | DMF |
| 3 | Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ | CuI | Dioxane |
| 4 | (4-Methoxyphenyl)trimethyltin | Pd(OAc)₂ | XPhos | t-BuOH |
Note: This table illustrates common conditions for Stille coupling involving substrates analogous to this compound.
Other transition metal-mediated processes, such as the Negishi coupling (using organozinc reagents), are also highly effective for coupling alkyl halides. organic-chemistry.org Catalyst systems like Pd₂(dba)₃ with sterically hindered phosphine ligands (e.g., PCyp₃) have been shown to successfully couple unactivated primary alkyl bromides with various organozinc halides, tolerating a range of functional groups. organic-chemistry.org This methodology could be readily applied to this compound.
Other Significant Organic Transformations
Reactions with Reducing Agents and Metal-Mediated Processes
Benzylic halides like this compound can be readily reduced to the corresponding hydrocarbon, in this case, 1-isopropyl-3-methylbenzene. This transformation is a formal substitution of the bromine atom with a hydride ion (H⁻). Common laboratory reagents for this purpose are complex metal hydrides, most notably Lithium Aluminum Hydride (LiAlH₄) and, to a lesser extent, Sodium Borohydride (B1222165) (NaBH₄). libretexts.orgquora.com
LiAlH₄ is a very powerful reducing agent capable of reducing a wide variety of functional groups, including alkyl halides. quora.comchemistrysteps.com The reaction involves the nucleophilic attack of the hydride ion on the electrophilic carbon atom bearing the bromine, displacing the bromide ion in a reaction analogous to an Sₙ2 process. Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. chemistrysteps.comwizeprep.com
Sodium borohydride is a milder and more selective reducing agent. libretexts.orgwizeprep.com While its primary use is the reduction of aldehydes and ketones, it can also reduce reactive alkyl halides like benzylic bromides, though typically requiring more forcing conditions (e.g., higher temperatures or polar aprotic solvents like DMF) compared to LiAlH₄.
Table 3: Common Hydride Reagents for Reduction of Alkyl Halides
| Reagent | Formula | Reactivity | Typical Solvents |
| Lithium Aluminum Hydride | LiAlH₄ | High | Diethyl ether, THF |
| Sodium Borohydride | NaBH₄ | Moderate | Ethanol, Methanol, DMF |
Elimination Reactions to Form Styrenic Derivatives
This compound can undergo a β-elimination reaction to form the corresponding styrenic derivative, 1-isopropyl-3-vinylbenzene. This reaction involves the removal of a hydrogen atom from the methyl group and the bromine atom from the adjacent carbon, leading to the formation of a carbon-carbon double bond. docbrown.infolibretexts.org
This transformation is typically achieved by treating the substrate with a strong, non-nucleophilic base. docbrown.info The mechanism can proceed via a concerted (E2) or a stepwise (E1) pathway. For a primary halide like this compound, the E2 mechanism is generally favored. msu.edu This pathway involves a single step where the base abstracts a proton from the β-carbon at the same time as the C-Br bond breaks and the π-bond forms. libretexts.org
The choice of base and solvent is critical to favor elimination over the competing Sₙ2 substitution reaction. Strong, sterically hindered bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in a less polar solvent like ethanol or THF at elevated temperatures promote elimination. docbrown.infoyoutube.com Weaker bases or more polar, protic solvents tend to favor substitution. docbrown.info
Rearrangement Reactions and Cyclization Pathways
Rearrangement reactions often occur in reactions that proceed through a carbocation intermediate. nih.govmasterorganicchemistry.com The formation of a carbocation from this compound would yield a primary benzylic carbocation. While benzylic carbocations are stabilized by resonance with the aromatic ring, primary carbocations are generally less stable than secondary or tertiary ones. However, in this specific structure, there are no adjacent carbons from which a more stable carbocation could be formed via a simple hydride or alkyl shift. Therefore, significant skeletal rearrangement reactions of the parent molecule are not commonly expected under typical conditions.
Conversely, derivatives of this compound can be designed to undergo specific cyclization reactions. Intramolecular reactions are highly dependent on the nature of other functional groups present in the molecule. For instance, if a nucleophilic group is introduced into the isopropyl moiety or elsewhere on the benzene ring at an appropriate distance, an intramolecular Sₙ2 reaction could lead to the formation of a new cyclic structure.
Furthermore, research on the oxidative coupling of acetylene (B1199291) units linked at the 1,3-positions of a benzene ring has demonstrated the feasibility of forming strained metacyclophane systems via intramolecular cyclization. nih.gov This suggests that appropriately functionalized derivatives of this compound could serve as precursors for the synthesis of unique, strained cyclic compounds.
Applications and Utility of 1 Bromomethyl 3 Isopropylbenzene in Advanced Chemical Synthesis
1-(Bromomethyl)-3-isopropylbenzene as a Core Building Block in Fine Chemical Synthesis
This compound is a key organic building block utilized in the synthesis of more complex chemical structures. bldpharm.com Its structure, featuring a reactive bromomethyl group attached to an isopropyl-substituted benzene (B151609) ring, allows for a variety of chemical transformations. This makes it a valuable starting material or intermediate in the production of fine chemicals, which are pure, single substances produced in limited quantities and at relatively high prices for specialized applications. The isopropyl group offers steric hindrance and electronic effects that can influence the reactivity and selectivity of reactions at the bromomethyl site or on the aromatic ring.
The utility of this compound in fine chemical synthesis is primarily due to the high reactivity of the benzylic bromide. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the construction of diverse molecular frameworks. For example, it can react with various nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. These reactions are fundamental in multi-step syntheses of complex target molecules.
Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The structural motif of a substituted benzyl (B1604629) group is prevalent in many biologically active molecules. Consequently, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The isopropylphenyl moiety can be found in the core structure of certain drugs and pesticides, where it may contribute to the molecule's binding affinity to its biological target through hydrophobic interactions.
Contributions to Polymer Science and Materials Engineering
In the realm of polymer science, this compound and related benzyl bromides play a significant role, particularly in controlled radical polymerization techniques and the formation of crosslinked polymer networks.
Employment as an Initiator in Controlled Radical Polymerization Processes
Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), are powerful techniques for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.comcmu.edu The success of these methods relies on the use of an appropriate initiator, which is typically an alkyl halide. cmu.edu
This compound can function as an initiator in ATRP. The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates the polymerization of vinyl monomers. cmu.edu The "living" nature of this process allows for the synthesis of block copolymers and other complex polymer architectures. sigmaaldrich.com The choice of initiator is crucial as it determines the end-group functionality of the polymer chain, which can be further modified. cmu.edu The use of benzyl bromide derivatives as initiators is well-established in ATRP for the polymerization of a wide range of monomers. cmu.educmu.edu
Below is a table summarizing various initiators used in ATRP and their common abbreviations:
| Abbreviation | Full Name |
| BPN | 2-bromopropanitrile |
| BriB | ethyl 2-bromoisobutyrate |
| EBrP | ethyl 2-bromopropionate |
| MBrP | methyl 2-bromopropionate |
| 1-PEBr | 1-phenylethyl bromide |
| TsCl | tosyl chloride |
Function as a Crosslinking Agent in Polymeric Network Formation
Crosslinking is a process that results in the formation of a three-dimensional polymer network, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. conicet.gov.ar Compounds with multiple reactive sites can act as crosslinking agents by forming covalent bonds between polymer chains. researchgate.net
While this compound itself has only one reactive bromomethyl group, its derivatives containing multiple bromomethyl groups, such as 1,3,5-Tris(bromomethyl)benzene, are effective crosslinking agents. chemicalbook.com These poly(bromomethylated) aromatic compounds can react with functional groups on different polymer chains, such as amines or carboxylates, to create a crosslinked network. For example, brominated polymers can be crosslinked with polyamines, where the amino groups displace the bromide ions to form stable C-N linkages. researchgate.net The degree of crosslinking can be controlled by the amount of crosslinking agent used, allowing for the tuning of the material's properties. conicet.gov.arscispace.com
Development of Specialty Chemicals and Advanced Organic Materials
This compound is a precursor for a variety of specialty chemicals and advanced organic materials. ottokemi.com These are materials designed for specific, high-performance applications. The reactivity of the bromomethyl group allows for the introduction of this substituted benzyl moiety into various molecular structures, imparting specific properties to the final product. bldpharm.com
For example, its derivatives can be used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The isopropylphenyl group can influence the packing and electronic properties of these materials. The ability to precisely introduce this structural unit is crucial for the rational design of new materials with desired functionalities. The synthesis of such materials often involves multi-step processes where this compound or a similar building block is a key component. bldpharm.com
Synthesis of Complex Molecular Architectures and Scaffolds
The construction of complex molecular architectures, such as dendrimers, macrocycles, and other supramolecular assemblies, often relies on the use of versatile building blocks that can undergo a variety of chemical transformations. This compound, with its reactive handle, is a valuable tool for synthetic chemists in this field. chemicalbook.com
Integration into Nitrogen-Containing Heterocyclic Systems (e.g., Isoquinolinediones)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, with these scaffolds forming the core of many pharmaceuticals and functional materials. mdpi.com this compound serves as a key building block for introducing the 3-isopropylbenzyl moiety into these cyclic systems. This is primarily achieved through N-alkylation reactions where the electrophilic bromomethyl group reacts with a nucleophilic nitrogen atom within a precursor molecule.
A significant application is in the construction of substituted isoquinoline (B145761) and related fused heterocyclic systems. For instance, in the synthesis of pyrrolo[2,1-a]isoquinolin-3-one derivatives, a multi-step process often begins with the alkylation of an isoquinoline nitrogen. rsc.org Following a generalized pathway, a suitable isoquinoline precursor would be N-alkylated with this compound. Subsequent intramolecular cyclization and oxidation steps would then lead to the final, rigid, polycyclic structure incorporating the 3-isopropylbenzyl group. This substituent can play a crucial role in modulating the biological activity of the final compound by influencing its binding affinity to target enzymes through specific steric and hydrophobic interactions. rsc.org
The general strategy for incorporating the 3-isopropylbenzyl group into a nitrogen heterocycle can be illustrated by the reaction with a generic N-nucleophile, as shown in the table below. The reaction typically proceeds under basic conditions to deprotonate the nitrogen-containing starting material, enhancing its nucleophilicity.
Table 1: Generalized N-Alkylation for Heterocycle Synthesis
| Reactant A | Reactant B | Reagents | Product |
|---|---|---|---|
| Heterocycle-NH | This compound | Base (e.g., K₂CO₃, NaH) | Heterocycle-N-CH₂-C₆H₄-3-iPr |
The synthesis of more complex structures, such as certain benzo[f]quinoline (B1222042) derivatives, can also utilize benzyl halide precursors in condensation reactions. nih.gov For example, a precursor aldehyde can be reacted with a nitrogen-containing compound to form an imine, which might be followed by cyclization reactions. While not a direct alkylation, the synthesis of the initial building blocks can rely on reagents like this compound to introduce the desired benzylic group.
Functionalization of Polycyclic Aromatic Hydrocarbons for Advanced Materials
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov However, pristine PAHs often suffer from poor solubility and processability, which limits their practical application. nih.gov Covalent functionalization of the PAH core is a critical strategy to overcome these limitations and to fine-tune their electronic and photophysical properties. nih.govnii.ac.jp
This compound can be utilized in the "post-functionalization" of PAHs. nii.ac.jp This involves attaching the 3-isopropylbenzyl group to a pre-formed PAH scaffold. One common method is through Friedel-Crafts alkylation, where the bromomethyl group acts as an electrophile that reacts with the electron-rich aromatic system of the PAH in the presence of a Lewis acid catalyst. The site of functionalization on the PAH is governed by the relative electron density and steric accessibility of its various positions. nih.govresearchgate.net
The introduction of the bulky and non-polar 3-isopropylbenzyl group can significantly alter the properties of the parent PAH:
Solubility: The alkyl group disrupts the close packing of the planar PAH molecules, thereby increasing their solubility in common organic solvents. nih.gov
Electronic Properties: The attachment of the benzyl group can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the PAH, which in turn affects its optical and charge-transport properties. nii.ac.jp
Solid-State Morphology: The non-planar substituent influences how the molecules arrange themselves in the solid state, impacting thin-film formation and device performance.
Table 2: Representative Functionalization Reaction
| PAH Substrate | Reagent | Catalyst | Potential Product |
|---|---|---|---|
| Perylene | This compound | Lewis Acid (e.g., AlCl₃) | 3-isopropylbenzyl-perylene |
This approach allows for the late-stage modification of well-characterized PAHs, enabling the targeted design of advanced materials for electronic applications. beilstein-journals.org The functionalization changes the inherent properties of the PAH, making it more suitable for creating components for optoelectronic devices. nih.gov
Preparation of Functionalized Aziridines and Oxiranes Utilizing Bromomethyl Functionality
Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. beilstein-journals.org The synthesis of functionalized aziridines can be achieved through various routes, including reactions of imines with suitable carbon sources. researchgate.net this compound can be employed in these syntheses, where its benzylic carbon acts as the electrophilic partner.
One synthetic approach involves the reaction of an imine with the benzylic bromide in the presence of a base. This can proceed through an aza-Darzens-type mechanism to generate a trans-aziridine diastereoselectively. researchgate.net The 3-isopropylbenzyl group becomes one of the substituents on the aziridine (B145994) ring, influencing the stereochemical outcome and the properties of the resulting molecule. The bromomethyl functionality is crucial for the initial C-C bond formation with the enolate derived from the imine.
Table 3: General Synthesis of a Functionalized Aziridine
| Reactant A | Reactant B | Reagents | Product Class |
|---|
The resulting functionalized aziridines are useful building blocks themselves. The strained three-membered ring can be opened regioselectively by various nucleophiles to afford a range of substituted amines and amino acid derivatives, making them important chiral synthons. scispace.com
Similarly, the bromomethyl group is a precursor for the synthesis of oxiranes (epoxides), though the pathway is often less direct. A common strategy involves the conversion of the benzyl bromide into a corresponding carbonyl compound (3-isopropylbenzaldehyde). This aldehyde can then participate in a variety of epoxidation reactions, such as the Johnson-Corey-Chaykovsky reaction. In this reaction, the aldehyde reacts with a sulfur ylide (generated from a sulfonium (B1226848) salt and a base) to form the desired oxirane. The 3-isopropylbenzyl group remains as a substituent on the newly formed epoxide ring.
Table 4: Two-Step Synthesis of a Functionalized Oxirane
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Oxidation | This compound | Oxidizing Agent (e.g., DMSO, NaHCO₃) | 3-Isopropylbenzaldehyde |
These functionalized aziridines and oxiranes, bearing the 3-isopropylphenyl substituent, are valuable intermediates for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. utoronto.ca
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(Bromomethyl)-3-isopropylbenzene is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of analogous compounds such as benzyl (B1604629) bromide, isopropylbenzene (cumene), and various substituted bromomethylbenzenes, a predicted ¹H NMR spectrum can be described. rsc.org
The aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.4 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected for these four protons. The proton at position 2 would likely be a singlet or a finely split triplet, while the protons at positions 4, 5, and 6 would show more complex multiplets due to their differing couplings with each other and the adjacent isopropyl and bromomethyl groups.
The benzylic protons of the bromomethyl group (-CH₂Br) are expected to produce a sharp singlet around δ 4.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. For comparison, the benzylic protons in benzyl bromide resonate at approximately δ 4.45 ppm. rsc.org
The isopropyl group would give rise to two distinct signals. The methine proton (-CH) would appear as a septet (a multiplet with seven lines) around δ 2.9 ppm, a result of being coupled to the six equivalent methyl protons. The six methyl protons (-CH₃) would, in turn, appear as a doublet around δ 1.2 ppm, due to coupling with the single methine proton. The experimental ¹H NMR spectrum of isopropylbenzene shows the methine proton at δ 2.89 ppm and the methyl protons at δ 1.23 ppm.
Predicted ¹H NMR Data for this compound:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.4 | Multiplet | 4H |
| -CH₂Br | ~4.5 | Singlet | 2H |
| -CH(CH₃)₂ | ~2.9 | Septet | 1H |
| -CH(CH₃)₂ | ~1.2 | Doublet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the eight unique carbon atoms.
The carbon atom of the bromomethyl group (-CH₂Br) is anticipated to resonate at approximately 33-35 ppm. rsc.org The carbons of the isopropyl group, the methine (-CH) and the two equivalent methyl (-CH₃) carbons, are expected at around 34 ppm and 24 ppm, respectively, similar to what is observed for isopropylbenzene. nist.govdocbrown.info
The aromatic carbons will appear in the range of δ 120-150 ppm. The quaternary carbons, C1 (attached to the bromomethyl group) and C3 (attached to the isopropyl group), will have distinct chemical shifts. The C1 carbon is expected around 138-140 ppm, while the C3 carbon, attached to the electron-donating isopropyl group, would be further downfield, potentially around 149 ppm. The remaining four aromatic CH carbons will also have unique signals, with their exact chemical shifts influenced by the positions of the two substituents. For instance, in m-bis(bromomethyl)benzene, the C-2 carbon appears at δ 129.6 ppm, while the C-4/6 carbons are at δ 129.1 ppm and the C-5 at δ 129.3 ppm. rsc.org
Predicted ¹³C NMR Data for this compound:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| -CH(C H₃)₂ | ~24 |
| -C H₂Br | ~34 |
| -C H(CH₃)₂ | ~34 |
| Aromatic C-H | 124 - 130 |
| Quaternary Aromatic C | 138 - 149 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry would be employed to determine the exact molecular mass of this compound (C₁₀H₁₃Br). This would allow for the confirmation of its elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.
Electrospray Ionization (ESI) and Other Ionization Methods
While Electrospray Ionization (ESI) is a soft ionization technique often used for large, polar, and thermally labile molecules, for a relatively small and nonpolar molecule like this compound, other ionization methods such as Electron Ionization (EI) would be more commonly employed.
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peaks would be expected at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Key fragmentation pathways would likely involve the loss of a bromine atom to form a stable benzylic carbocation at m/z 133. Another prominent fragmentation would be the loss of the isopropyl group, leading to a fragment at m/z 169 and 171. The loss of a methyl group from the isopropyl moiety of the molecular ion would result in fragments at m/z 197 and 199. A base peak at m/z 91, corresponding to the tropylium (B1234903) ion, is also a common feature in the mass spectra of alkylbenzenes. nist.govnist.gov
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Predicted Fragment Ion |
| 212/214 | [C₁₀H₁₃Br]⁺ (Molecular Ion) |
| 197/199 | [C₉H₁₀Br]⁺ |
| 169/171 | [C₇H₆Br]⁺ |
| 133 | [C₁₀H₁₃]⁺ |
| 91 | [C₇H₇]⁺ |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
The IR spectrum of this compound would be expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl and bromomethyl groups would be observed in the 2850-3000 cm⁻¹ range.
A key absorption band would be the C-Br stretching vibration, which typically appears in the far-infrared region, around 500-600 cm⁻¹. The C-C stretching vibrations within the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be seen in the 1370-1470 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (1,3-disubstitution) would also result in characteristic out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region. For comparison, m-bis(bromomethyl)benzene shows strong absorptions at 1210 cm⁻¹ and 798 cm⁻¹. rsc.org Isopropylbenzene exhibits characteristic bands related to the isopropyl group and the benzene ring. nist.gov
Predicted Major IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600, 1585, 1485, 1450 | Aromatic C=C Stretch |
| 1470, 1385 | C-H Bend (isopropyl) |
| ~1210 | CH₂ Wag (benzylic) |
| 900-680 | Aromatic C-H Out-of-Plane Bend |
| 600-500 | C-Br Stretch |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric aromatic ring breathing vibration, typically a strong and sharp band around 1000 cm⁻¹, would be a prominent feature in the Raman spectrum.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While there are no publicly available crystal structures specifically for this compound, studies on related polysubstituted bromomethylbenzene derivatives offer insights into the potential solid-state packing and intermolecular interactions. For instance, research on tris(bromomethyl)benzene has revealed the importance of bromine-bromine and C-H···Br interactions in dictating the crystal packing. researchgate.netresearchgate.net
A crystallographic study of this compound would be expected to reveal:
The precise bond lengths and angles of the entire molecule.
The conformation of the isopropyl and bromomethyl groups relative to the plane of the benzene ring.
The nature of intermolecular interactions, such as van der Waals forces and potentially weak hydrogen bonds involving the bromomethyl group, which govern the packing of the molecules in the crystal lattice.
Such data would be invaluable for computational modeling and for understanding the structure-property relationships of this compound.
Chromatographic Techniques for Purity Assessment and Compound Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the volatility and polarity of the compound and the impurities.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of the components in a sample.
For purity assessment, a capillary GC with a non-polar or medium-polarity stationary phase would be appropriate. A flame ionization detector (FID) can be used for quantification, as it provides a response that is proportional to the mass of the carbon-containing analyte. A typical purity for commercially available this compound is around 97%. achemblock.com
A hypothetical GC method for the analysis of this compound could involve the following parameters:
| GC Parameter | Example Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
GC-MS analysis would further allow for the identification of impurities by comparing their mass spectra with spectral libraries.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for less volatile impurities or for preparative-scale purification. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, would be a suitable approach.
A common reversed-phase setup for a compound of this nature might include:
| HPLC Parameter | Example Condition |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
By adjusting the composition of the mobile phase, the retention time of this compound can be controlled to achieve optimal separation from any impurities.
Computational and Theoretical Chemistry Studies of 1 Bromomethyl 3 Isopropylbenzene
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. stackexchange.comnih.gov DFT calculations are instrumental in predicting a wide range of properties for molecules like 1-(bromomethyl)-3-isopropylbenzene, from its ground-state geometry to its reactivity and spectroscopic signatures. nepjol.info
The electronic structure of a molecule governs its chemical behavior. DFT calculations can map the distribution of electrons and identify key orbitals involved in chemical reactions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nepjol.info
For this compound, the electron-donating isopropyl group at the meta-position influences the electronic properties of the benzene (B151609) ring, which in turn affects the reactivity of the bromomethyl group. Reactivity descriptors such as the electrostatic potential surface can be computed to visualize electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. For instance, studies on similar benzyl (B1604629) bromides show that substituents on the aromatic ring directly impact the electrostatic potential at the benzylic carbon, which governs SN2 reactivity. researchgate.net The meta-isopropyl group is expected to have a modest electron-donating effect through induction, slightly increasing the electron density in the ring and influencing the benzylic carbon's reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Halides This table presents typical values for analogous compounds, as specific data for this compound is not available in published literature.
| Property | Representative Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~6.9 eV (for Vinyl Bromide) nepjol.info | Indicates kinetic stability; a larger gap implies lower reactivity. |
| Dipole Moment | Varies with conformation | Reflects the overall polarity of the molecule. |
| Natural Charge on Benzylic Carbon | Small positive charge | Indicates the electrophilic nature of the reaction site. |
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. stackexchange.com For this compound, a primary reaction pathway is nucleophilic substitution at the benzylic carbon, which can proceed through either an SN1 or SN2 mechanism.
Computational studies on benzyl bromide reactions reveal that DFT can accurately model these pathways. researchgate.netrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile can be constructed. For this compound, DFT could be used to determine the relative favorability of the SN1 pathway (via a stabilized benzylic carbocation) versus the SN2 pathway (a concerted attack). The presence of the isopropyl group, while not directly in conjugation (para) or sterically hindering (ortho), can still subtly influence the stability of the transition states through its electronic effects. Computational analysis of related systems has shown that the reaction mechanism can be finely tuned by such substituents and solvent effects. nih.gov
DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
IR Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. mdpi.com For this compound, this would allow for the assignment of specific bands to the C-Br stretch, aromatic C-H bends, and vibrations associated with the isopropyl and bromomethyl groups. Theoretical spectra for substituted benzene derivatives have been successfully generated using such methods. nih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. The magnetic shielding of each nucleus is calculated based on the electronic environment predicted by DFT. These shielding tensors are then converted into chemical shifts. aps.org For the target molecule, DFT could predict the distinct 1H and 13C NMR signals for the aromatic protons, the CH and CH3 protons of the isopropyl group, and the CH2 protons of the bromomethyl group. The predicted splitting patterns for meta-disubstituted benzenes (typically four signals in the aromatic region, one of which can be a singlet) could be confirmed. youtube.comyoutube.com
Molecular Dynamics Simulations to Understand Conformation and Solvent Effects
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. dtu.dk MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. osti.govarxiv.org
For this compound, MD simulations can explore the rotational freedom around the C(aryl)-C(alkyl) bonds of both the bromomethyl and isopropyl substituents. This provides insight into the preferred conformations of the molecule in the gas phase or in different solvents. Solvation studies using MD can reveal how solvent molecules arrange themselves around the solute and affect its structure and dynamics. rsc.orgepa.gov For instance, simulations could model the interaction of the polar bromomethyl group and the nonpolar isopropyl-benzene moiety with solvents of varying polarity, providing a molecular-level understanding of its solubility and transport properties.
Advanced Quantum Chemical Approaches for Bond Dissociation Energies and Stability
The stability of a chemical bond can be quantified by its Bond Dissociation Energy (BDE), which is the energy required to break the bond homolytically. While DFT can estimate BDEs, more advanced quantum chemical methods are often employed for higher accuracy.
The critical bond in this compound is the benzylic C-Br bond. Its BDE determines the propensity of the molecule to undergo radical reactions. Experimental and computational studies on the parent benzyl bromide have established its C-Br BDE. Gas-phase thermolysis and photoacoustic calorimetry studies on substituted benzyl bromides have found that substituents generally have a very small effect on the benzylic C-Br bond dissociation enthalpy. rsc.org Therefore, the BDE for this compound is expected to be very close to that of unsubstituted benzyl bromide. This is because the substituent's electronic effect on the stability of the resulting benzyl radical is similar to its effect on the stability of the parent molecule, leading to a cancellation of effects.
Table 2: Calculated C-Br Bond Dissociation Enthalpy (BDE) for Benzyl Bromide This data for the parent compound benzyl bromide is considered representative for this compound.
| Compound | Method | C-Br BDE (kJ/mol) | Reference |
|---|---|---|---|
| Benzyl Bromide | Gas Phase Thermolysis | 255 ± 4 | rsc.org |
| Benzyl Bromide | Photoacoustic Calorimetry | 254 ± 4 | rsc.org |
| Benzyl Bromide | General Tabulated Value | ~293 (70 kcal/mol) | |
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org The power of NBO analysis lies in its ability to quantify deviations from this idealized picture, revealing stabilizing interactions like electron delocalization and hyperconjugation. uni-muenchen.deyoutube.com
For this compound, NBO analysis can provide key insights:
Hyperconjugation: It can quantify the hyperconjugative interaction between the filled π-orbitals of the benzene ring (donors) and the empty σ* antibonding orbital of the C-Br bond (acceptor). This delocalization of electron density from the ring into the C-Br antibond weakens the C-Br bond and is a key factor in the high reactivity of benzylic halides.
Electron Delocalization: The analysis also details delocalization among the π-orbitals of the aromatic ring itself. nih.gov
Stabilization Energies: NBO provides a second-order perturbation theory analysis to estimate the energetic significance of these donor-acceptor interactions. wisc.edu For example, the interaction energy between a π(C=C) orbital in the ring and the σ*(C-Br) orbital can be calculated, providing a quantitative measure of benzylic activation. Similar interactions involving the C-H bonds of the isopropyl group can also be assessed.
Table 3: Representative NBO Second-Order Perturbation Analysis This table shows a hypothetical but representative analysis for a benzyl halide system.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Description |
|---|---|---|---|
| π (C1-C2) | σ* (C-Br) | ~ 5-10 | Delocalization from ring π-system into C-Br antibond, weakening the bond. |
| π* (C1-C2) | σ* (C-Br) | < 0.5 | Negligible interaction. |
Emerging Research Directions and Future Perspectives for 1 Bromomethyl 3 Isopropylbenzene
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of haloalkanes and benzyl (B1604629) halides has traditionally relied on methods that are effective but pose sustainability challenges. Standard reagents like molecular bromine and N-bromosuccinimide (NBS) generate significant stoichiometric byproducts and can present selectivity issues. nih.gov Research is now moving towards greener alternatives that offer high yields while minimizing environmental impact.
A promising sustainable approach is the peroxide-bromide halogenation method. nih.gov This technique can be adapted for aryl-cored polybromides and can be modulated by light to selectively trigger halogenation on either the side-chain (like the methyl group to form a bromomethyl group) or the aromatic core. nih.gov This method avoids harsher reagents and improves selectivity, aligning with the principles of green chemistry.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Reflux in Solvent (e.g., CCl4) | Well-established, effective | Use of hazardous reagents, stoichiometric byproducts |
| HBr Conversion | HBr (aqueous) | Room Temperature | Direct conversion from alcohol | Requires precursor alcohol synthesis, uses corrosive acid chemicalbook.com |
| Sustainable Photo-bromination | H2O2, HBr | LED light irradiation, aqueous/organic biphasic system | High yields, improved selectivity, avoids harsh brominating agents, energy-efficient nih.gov | May require specific photochemical reactor setup |
Exploration of Expanded Applications in Medicinal Chemistry and Drug Discovery
The reactive nature of the bromomethyl group makes 1-(Bromomethyl)-3-isopropylbenzene a valuable scaffold for synthesizing more complex molecules with potential therapeutic applications. The benzyl bromide moiety is an excellent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.
This reactivity is leveraged in the synthesis of novel bioactive compounds. For instance, research into related bromophenol structures has shown significant potential in enzyme inhibition. mdpi.com Novel bromophenol derivatives have been synthesized and demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE). mdpi.com
Table: Inhibition Data for Synthesized Bromophenol Derivatives against Target Enzymes
| Compound Type | Target Enzyme | Inhibition Constant (Ki) Range | Potential Therapeutic Application |
|---|---|---|---|
| Novel Bromophenols | hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 nM | Glaucoma, Epilepsy mdpi.com |
| Novel Bromophenols | hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 nM | Glaucoma, Epilepsy mdpi.com |
The success of these related compounds underscores the potential of using this compound as a starting material to develop new classes of enzyme inhibitors for treating a range of diseases.
Innovative Materials Design and Engineering through Derivatization
The same reactivity that makes this compound useful in medicinal chemistry also makes it a prime candidate for materials science applications. Aryl and benzyl halides are recognized as crucial reactive building blocks in the fields of polymer and materials chemistry. nih.gov
The bromomethyl group can serve as an initiation site for polymerization reactions or as an anchor to graft the molecule onto surfaces or into polymer backbones. This derivatization can impart specific properties to the resulting material:
Flame Retardancy: The presence of bromine can enhance the flame-retardant properties of polymers.
Polymer Modification: It can be used to synthesize specialty polymers with tailored refractive indices, thermal stability, or mechanical properties.
Surface Functionalization: The molecule can be attached to the surface of materials like silica (B1680970) or gold nanoparticles to alter their hydrophobicity, chemical reactivity, or biocompatibility.
The derivatization of this compound opens pathways to creating advanced materials for electronics, optics, and specialty coatings.
Interdisciplinary Research Integrating this compound in Chemical Biology
Chemical biology sits (B43327) at the intersection of chemistry and biology, employing chemical tools and techniques to understand and manipulate biological processes at the molecular level. ucsb.eduresearchgate.net The unique structure of this compound makes it a candidate for creating sophisticated chemical probes for such interdisciplinary studies.
The molecule can be conceptualized as having two key components:
The Isopropylbenzene Moiety: This hydrophobic group can facilitate non-covalent interactions, potentially targeting hydrophobic pockets within proteins.
The Bromomethyl Group: This reactive "warhead" can form a covalent bond with nearby nucleophilic residues (e.g., cysteine, histidine) in a biological target.
This dual functionality allows for the design of activity-based probes or affinity labels. For example, by attaching a reporter tag (like a fluorophore or biotin) to the benzene (B151609) ring, researchers could use the derivatized molecule to seek out and covalently label specific proteins in a complex biological sample, aiding in target identification and validation. Such interdisciplinary approaches are crucial for unraveling complex biological functions and disease mechanisms. researchgate.net
Computational Design and Prediction of Novel Derivatives with Enhanced Properties
While experimental work remains central, computational chemistry offers a powerful, predictive toolkit for accelerating research and development. In the context of this compound, computational methods can be applied to design and screen novel derivatives before committing to their synthesis, saving significant time and resources.
Computational approaches can be used to:
Predict Reactivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can model the electronic structure of derivatives to predict their reactivity, stability, and reaction mechanisms.
Simulate Interactions: Molecular docking simulations can predict how a library of virtual derivatives might bind to a specific biological target, such as an enzyme's active site. This allows for the in-silico screening of thousands of potential drug candidates.
Forecast Material Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers or materials created from these derivatives, guiding the design of materials with desired characteristics.
Table: Application of Computational Methods to Derivatives of this compound
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Reactivity, bond strengths, spectral properties |
| Molecular Docking | Virtual Screening for Drug Discovery | Binding affinity, binding pose to a protein target |
| Molecular Dynamics (MD) | Material Property Simulation | Polymer conformation, thermal stability, mechanical strength |
These computational tools provide a rational design framework, guiding experimental efforts toward the most promising derivatives of this compound for applications in medicine, materials, and beyond.
Q & A
Q. Key challenges :
- Thermal instability : Decomposition above 150°C (e.g., HBr elimination) necessitates low-temperature storage and inert atmospheres .
- Moisture sensitivity : Hydrolysis to 3-isopropylbenzyl alcohol requires anhydrous conditions (e.g., molecular sieves).
- Purification : Silica gel chromatography may degrade the compound; instead, distillation (bp ~220–230°C) or recrystallization from hexane/EtOAc is preferred .
Safety protocols : Use fume hoods, PPE, and emergency eyewash stations, as recommended for structurally related brominated compounds .
Advanced: How does this compound serve as a precursor in materials science?
This compound is a versatile building block for:
- Polymer functionalization : Incorporation into styrenic monomers for flame-retardant polymers via radical polymerization .
- Liquid crystals : The isopropyl group induces mesophase stability in calamitic liquid crystals, as shown in analogs like 1-(3-Bromopropoxy)-4-chlorobenzene .
- Metal-organic frameworks (MOFs) : Bromine acts as a ligand for Cu(I) or Ag(I) nodes, enabling tunable porosity .
Synthetic example : Reaction with Grignard reagents (e.g., PhMgBr) yields extended aromatic systems for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
